molecular formula C18H22N2 B134199 1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine CAS No. 118221-01-5

1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine

Cat. No.: B134199
CAS No.: 118221-01-5
M. Wt: 270.4 g/mol
InChI Key: YPUGLZQRXQQCSX-IWFQOFTGSA-N
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Description

1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine is a deuterated derivative of 1,4-dibenzylpiperazineThe molecular formula of this compound is C18H18D4N2, and it has a molecular weight of 270.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dibenzyl-2,2,3,3-tetradeuteriopiperazine typically involves the deuteration of 1,4-dibenzylpiperazine. This process can be achieved through the use of deuterated reagents and solvents. One common method involves the reaction of 1,4-dibenzylpiperazine with deuterated hydrogen gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dibenzyl-2,2,3,3-tetradeuteriopiperazine involves its interaction with molecular targets and pathways. One of the key applications is its use as a positron emission tomography (PET) tracer for imaging the brain. The compound binds to the dopamine transporter (DAT), a protein located on the presynaptic terminals of dopamine neurons. By measuring the levels of binding in the brain, researchers can assess dopaminergic activity, which is valuable in understanding neurological disorders such as Parkinson’s disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Comparison with Similar Compounds

1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine can be compared with other similar compounds, such as:

    1,4-Dibenzylpiperazine: The non-deuterated version of the compound, which lacks the deuterium atoms.

    This compound hydrochloride: A salt form of the compound with different solubility and stability properties.

    N,N’-Dibenzylpiperazine-d4 dihydrochloride: Another deuterated derivative with different counterions.

The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in NMR spectroscopy and PET imaging studies.

Properties

IUPAC Name

1,4-dibenzyl-2,2,3,3-tetradeuteriopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-10H,11-16H2/i11D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUGLZQRXQQCSX-IWFQOFTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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